4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
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Overview
Description
“4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The pyrazoles possess many biological and pharmaceutical properties .
Synthesis Analysis
The compound was synthesized by dissolving 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid in warm ethanol and adding it to a warm ethanol solution of Zn(NO3)2·6H2O in a molar ratio of 1:2. The colorless solution was left to crystallize. After two days, the colorless single crystals of the title compound were filtered and washed with ethanol .Molecular Structure Analysis
The molecular structure of the compound is C4H2N3BrO4·H2O, and it has a monoclinic crystal structure . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters can be found in the original research .Chemical Reactions Analysis
The compound is a pyrazole derivative and is reported to react with titanium tetrachloride to afford binary adducts . It may also be used as a starting material in the synthesis of 1,4′-bipyrazoles .Physical and Chemical Properties Analysis
The compound has a molecular weight of 326.103 Da . It forms a monoclinic crystal structure . More specific physical and chemical properties are not available in the current literature.Scientific Research Applications
Crystallographic and Electronic Structure Studies
Research has explored the crystal structures and electronic properties of benzoic acid derivatives, including compounds structurally related to 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. A study by Pramanik et al. (2019) focused on the crystallographic study using X-ray powder diffraction and electronic structure and molecular electrostatic potential calculations of five benzoic acid derivatives. The study highlighted the importance of intermolecular interactions in assembling molecules into a supramolecular framework, revealing insights into hydrogen- and halogen-bond based interactions and the electronic structure of these compounds (Pramanik, Dey, & Mukherjee, 2019).
Hydrogen-Bonded Structural Analysis
Further investigations into benzoic acid derivatives with pyrazolyl groups have been conducted to understand their hydrogen-bonded structures. Studies by Portilla et al. (2007) on methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and related compounds elucidated complex sheets and chains of hydrogen-bonded structures. These studies contribute to the understanding of molecular architectures and their potential applications in designing new materials with specific structural and functional properties (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Synthesis and Characterization of Pyrazole Derivatives
Research on the synthesis of new pyrazole derivatives, including those related to this compound, has been documented. Ghattas et al. (2003) reported on the synthesis and reactions of pyrazolo[3,4-b]pyridine derivatives, offering insights into the chemical properties and potential applications of these compounds in various fields, such as pharmaceuticals and materials science (Ghattas, Khodairy, Abdrahman, & Younes, 2003).
Polyaniline Doping with Benzoic Acid Derivatives
Amarnath and Palaniappan (2005) explored the use of benzoic acid and substituted benzoic acids, including structures similar to this compound, as dopants for polyaniline. This research contributes to the development of advanced materials with improved conductivity and potential applications in electronic devices (Amarnath & Palaniappan, 2005).
Safety and Hazards
While specific safety and hazard information for this compound is not available, compounds with similar structures, such as 4-Bromopyrazole, are considered hazardous according to the 2012 OSHA Hazard Communication Standard. They may cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets by forming hydrogen bonds or hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Similar compounds have been reported to exhibit a range of effects, including anti-inflammatory, antitumor, and antidiabetic activities .
Properties
IUPAC Name |
4-[(4-bromo-3-nitropyrazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O4/c12-9-6-14(13-10(9)15(18)19)5-7-1-3-8(4-2-7)11(16)17/h1-4,6H,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWJEMWTFJJPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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